molecular formula C20H21NO4 B6968962 N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide

N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide

Cat. No.: B6968962
M. Wt: 339.4 g/mol
InChI Key: OFJVIRWGWVQSMF-OKQVYOHESA-N
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Description

N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide is a complex organic compound with a unique structure that includes both hydroxy and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the hydroxy-diphenylethyl intermediate: This step involves the reaction of benzaldehyde with a suitable reducing agent to form the hydroxy-diphenylethyl intermediate.

    Acylation: The hydroxy-diphenylethyl intermediate is then acylated using an acylating agent such as acetic anhydride to introduce the acetamide group.

    Cyclization: The final step involves the cyclization of the acylated intermediate to form the oxolan ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetamide groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide: shares structural similarities with other hydroxy and acetamide-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c22-17(11-14-12-18(23)25-13-14)21-19(15-7-3-1-4-8-15)20(24)16-9-5-2-6-10-16/h1-10,14,19-20,24H,11-13H2,(H,21,22)/t14?,19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJVIRWGWVQSMF-OKQVYOHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)CC(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(COC1=O)CC(=O)N[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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